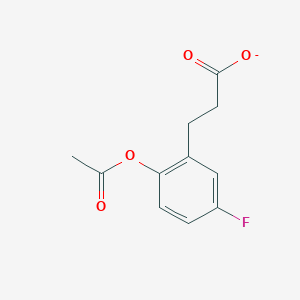

2-Acetoxy-5-fluorobenzylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H10FO4- |

|---|---|

Molecular Weight |

225.19 g/mol |

IUPAC Name |

3-(2-acetyloxy-5-fluorophenyl)propanoate |

InChI |

InChI=1S/C11H11FO4/c1-7(13)16-10-4-3-9(12)6-8(10)2-5-11(14)15/h3-4,6H,2,5H2,1H3,(H,14,15)/p-1 |

InChI Key |

LBIOYOGWFXPJCL-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)F)CCC(=O)[O-] |

Origin of Product |

United States |

Significance of Fluorine Substitution in Aromatic Acetates

The introduction of fluorine into organic molecules, particularly aromatic systems, is a powerful and widely used strategy in medicinal chemistry and materials science. numberanalytics.com Fluorine, as the most electronegative element, imparts unique electronic properties to an aromatic ring, influencing its reactivity and stability. numberanalytics.com This substitution can significantly alter a molecule's physical and biological characteristics, such as lipophilicity, metabolic stability, and binding affinity for biological targets. mdpi.com

One of the most critical roles of fluorine in drug design is its ability to enhance metabolic stability. nih.govwordpress.com Aromatic rings are often susceptible to oxidation by metabolic enzymes like cytochrome P450. By replacing a hydrogen atom with a fluorine atom—which is sterically small yet bound by a very strong carbon-fluorine bond—these metabolic pathways can be blocked. mdpi.comnih.gov This leads to improved bioavailability and a more favorable pharmacokinetic profile for drug candidates. mdpi.com Furthermore, the presence of fluorine can increase the acidity of nearby functional groups and alter molecular conformation, which can be leveraged to fine-tune a molecule's interaction with its target protein. nih.gov The strategic placement of fluorine can, therefore, transform a lead compound into a viable drug by overcoming metabolic vulnerabilities without drastically changing its shape. nih.govacs.org

Overview of Benzylic Acetate Scaffolds in Advanced Synthesis

Benzylic acetate (B1210297) scaffolds are fundamental building blocks in organic synthesis. The parent compound, benzyl (B1604629) acetate, is an organic ester formed from the condensation of benzyl alcohol and acetic acid. wikipedia.org This reaction, known as Fischer esterification, is a classic method for creating esters, though it often requires catalysts and specific conditions to achieve high yields. geniusjournals.orgscribd.com Beyond this basic structure, substituted benzylic acetates serve as versatile intermediates in the synthesis of more complex molecules. google.com

The utility of the benzylic acetate group stems from its reactivity. The acetate can act as a leaving group in nucleophilic substitution reactions or be hydrolyzed to reveal a benzyl alcohol. This alcohol can then be used for further functionalization. google.com In a more advanced context, derivatives like para-acetoxy benzyl ethers are employed as protecting groups in multi-step syntheses. These groups are stable under various conditions but can be selectively cleaved when needed. The benzyl group itself is a common structural motif in a vast range of compounds, from fragrances and flavorings to complex pharmaceutical agents and materials. wikipedia.orgnih.gov For instance, heterocyclic compounds featuring benzyl protection are crucial intermediates in medicinal chemistry, allowing for the controlled and sequential construction of novel therapeutic agents. mdpi.com

Positioning of 2 Acetoxy 5 Fluorobenzylacetate Within Modern Chemical Research Challenges

Strategic Approaches to Fluorinated Benzyl (B1604629) Acetate Formation

The creation of fluorinated benzyl acetates like the target compound can be approached through several core strategies. These include the direct esterification of corresponding alcohols, the specific acetoxylation of benzylic positions, and the use of pre-fluorinated starting materials, which is often the most efficient route.

Esterification is a fundamental reaction for the synthesis of this compound, which possesses two ester groups. The reaction typically involves the condensation of a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com A plausible and direct route to the target molecule is the double esterification of a precursor like 5-fluoro-2-hydroxybenzyl alcohol with an acetylating agent such as acetic acid or acetic anhydride (B1165640).

The efficiency of such reactions can be optimized by carefully selecting the catalyst and reaction conditions. Heterogeneous acid catalysts, such as mesoporous H-ZSM-5 and porous phenolsulphonic acid–formaldehyde resin (PAFR), have demonstrated high efficacy in the esterification of benzyl alcohol with acetic acid, offering high conversions and yields. researchgate.netbcrec.id These solid acid catalysts are advantageous as they can be easily recovered and reused. researchgate.net For instance, PAFR has been shown to effectively catalyze the esterification of various alcohols with acetic acid, achieving high yields even without the removal of water from the reaction medium. researchgate.net Metal-free conditions using basic ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc) have also been developed for the oxidative esterification of benzylic alcohols using oxygen as the oxidant. nih.gov

Table 1: Catalysts and Conditions for the Direct Esterification of Benzyl Alcohol with Acetic Acid This table presents examples of catalyst systems applicable to the formation of the benzyl ester moiety.

| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Porous Phenolsulphonic Acid–Formaldehyde Resin (PAFR) | Acetic Acid | 50 | 94 | researchgate.net |

| Mesoporous H-ZSM-5 (HZ-6) | Acetic Acid | 120 | 39.59 (Conversion) | bcrec.id |

| 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) | O₂ | 80 | 94 | nih.gov |

| Pyrazinium Chlorochromate (PCC) on Carbonitride Nanosheets | TBHP (oxidant) | 80 | High (not specified) | d-nb.info |

Acetoxylation at the benzylic position is a key step if the synthesis starts from a precursor that already contains the phenolic acetate and the fluorine atom, such as 2-acetoxy-5-fluorotoluene. This transformation involves the direct functionalization of a benzylic C(sp³)–H bond to form a C-O bond.

Palladium catalysis is a powerful tool for the regioselective acetoxylation of C-H bonds. nsf.gov Palladacycles are often key intermediates in these transformations, which typically occur through the reaction of a substrate with a palladium(II) source like palladium(II) acetate (Pd(OAc)₂). nih.govacs.org The presence of a directing group on the substrate can guide the catalyst to a specific C-H bond, enhancing selectivity. nih.gov For instance, palladium-catalyzed C7-acetoxylation of indolines has been achieved using N-acyl groups as directors. nsf.gov In the context of fluorinated substrates, studies on the cyclopalladation of fluorinated benzyl amines with Pd₃(OAc)₆ have shown that the reaction proceeds and that regioselectivity can be influenced by the solvent and stoichiometry. acs.orgconsensus.app

The mechanism of benzylic acetoxylation can vary depending on the method employed. For electrochemical acetoxylation, the process involves the anodic oxidation of the aromatic compound to generate a benzylic cation. acs.orgnih.gov This reactive intermediate is then trapped by a nucleophile, such as a carboxylic acid, to form the benzylic ester. nih.gov This method allows for the functionalization of C(sp³)–H bonds without the need for prefunctionalized substrates. nih.gov

In transition metal-catalyzed reactions, the mechanism often involves the formation of a palladacycle intermediate. nih.govacs.org It is generally believed that these reactions proceed via the interaction of a substrate's C-H bond with a mononuclear "Pd(OAc)₂" species, leading to cyclopalladation and the release of acetic acid. acs.org However, research indicates that higher-order palladium clusters, such as Pd₃(OAc)₆, can also directly react with substrates. nih.govacs.org The thermal decomposition of peroxydisulfate, catalyzed by bromide ions in acetic acid, represents another pathway where benzylic radicals are generated and subsequently trapped by acetate ions. acs.org

Introducing the fluorine atom at a late stage onto a pre-formed benzyl acetate scaffold is an alternative synthetic strategy. Direct C-H fluorination methods have gained significant attention as they avoid lengthy de novo syntheses. rsc.org These methods can proceed via radical pathways, often initiated by photoredox catalysis or transition metals. organic-chemistry.orgbeilstein-journals.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are common fluorine sources for these transformations. rsc.orgorganic-chemistry.org

For example, visible light photocatalysis can activate diarylketone catalysts to selectively abstract a benzylic hydrogen, which is then trapped by a fluorine radical donor. organic-chemistry.org Similarly, copper-catalyzed radical relay mechanisms have been developed for the efficient synthesis of secondary and tertiary benzyl fluorides. beilstein-journals.org However, a significant challenge in applying this strategy to synthesize this compound would be achieving the correct regioselectivity on the aromatic ring, as direct aromatic fluorination can lead to mixtures of isomers. Therefore, this approach may be less suitable than using a pre-fluorinated starting material.

A viable route begins with a fluorinated benzonitrile, such as 2,6-difluorobenzonitrile. google.comgoogle.com A patented process describes the reduction of such compounds to the corresponding fluorine-containing benzylamine (B48309) derivative. google.com This amine can then be reacted with a carboxylic acid and an alkali nitrite (B80452) to yield a mixture of the corresponding fluorinated benzyl alcohol and benzyl ester. google.comgoogle.com The ester can then be hydrolyzed to the alcohol if needed. google.com For the target compound, a plausible precursor would be 5-fluoro-2-hydroxybenzyl alcohol, which could potentially be synthesized from a related pre-fluorinated starting material. Subsequent double acetylation would yield the final product. Biotransformation routes, such as the cascade biotransformation of m-fluoro-phenylalanine using E. coli cells to produce m-fluorobenzyl alcohol, also highlight the potential of using pre-fluorinated precursors in biotechnological synthesis. researchgate.net

Acetoxylation Processes at Benzylic Positions

Multi-Step Synthesis Design and Implementation

The creation of this compound necessitates a well-designed multi-step synthesis to control the introduction of functional groups onto the aromatic ring and the benzylic position.

A retrosynthetic analysis of this compound reveals a logical disconnection pathway. The target molecule can be simplified by disconnecting the two acetoxy groups, leading to the key intermediate, 2-hydroxy-5-fluorobenzyl alcohol. This diol can be further simplified by disconnecting the hydroxymethyl group, which points to 5-fluorosalicylic acid as a plausible precursor. 5-Fluorosalicylic acid, in turn, can be retrosynthetically derived from the commercially available 4-fluorophenol (B42351) through a carboxylation reaction. This multi-step disconnection provides a clear and feasible forward synthetic strategy.

Based on the retrosynthetic analysis, a sequential reaction pathway for the synthesis of this compound can be proposed, starting from 4-fluorophenol.

Carboxylation of 4-Fluorophenol: The synthesis can commence with the Kolbe-Schmitt reaction, where 4-fluorophenol is treated with sodium hydroxide (B78521) to form the sodium phenoxide, which is then carboxylated under pressure with carbon dioxide to yield 5-fluorosalicylic acid. semanticscholar.orgacs.orgresearchgate.net

Reduction of 5-Fluorosalicylic Acid: The carboxylic acid group of 5-fluorosalicylic acid can be selectively reduced to a primary alcohol to form 2-hydroxy-5-fluorobenzyl alcohol. This transformation can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Careful control of the reaction conditions is necessary to avoid the reduction of the aromatic ring.

Di-acetylation of 2-Hydroxy-5-fluorobenzyl Alcohol: The final step involves the simultaneous acetylation of both the phenolic and benzylic hydroxyl groups of 2-hydroxy-5-fluorobenzyl alcohol. This can be accomplished using an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base catalyst such as pyridine (B92270) or triethylamine, or an acid catalyst. mdpi.comnih.gov

Catalytic Systems in the Synthesis of this compound

The acetylation of the hydroxyl groups in the final step of the synthesis can be significantly influenced by the choice of catalyst. Various catalytic systems, including homogeneous, heterogeneous, and biocatalytic approaches, can be considered to enhance reaction rates, yields, and selectivity.

Homogeneous catalysts are soluble in the reaction medium and can be highly effective for acetylation reactions. Common homogeneous catalysts for the esterification of alcohols and phenols include mineral acids like sulfuric acid and p-toluenesulfonic acid, as well as basic catalysts like 4-(dimethylamino)pyridine (DMAP). acs.orgacs.org For the di-acetylation of 2-hydroxy-5-fluorobenzyl alcohol, a catalyst like DMAP in combination with acetic anhydride would likely provide high yields under mild conditions. acs.org Iron(III) chloride has also been reported to catalyze the etherification of benzylic alcohols and could potentially be adapted for esterification. nih.gov

Table 1: Examples of Homogeneous Catalysts for Acetylation of Alcohols

| Catalyst | Substrate | Acetylating Agent | Conditions | Yield (%) | Reference |

| p-Toluenesulfonic acid | Benzyl alcohol | Acetic acid | 50 °C, 12 h | 96 | researchgate.net |

| Iron(III) chloride | Benzyl alcohol | Acetic anhydride | Room Temp | High | nih.gov |

| Amine bases (e.g., DIPEA) | Benzyl alcohol | Acetyl chloride | Microfluidic reactor | Fast reaction | acs.orgnih.gov |

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling, making them environmentally and economically attractive. mdpi.comcdnsciencepub.com For the acetylation of alcohols and phenols, various solid acid catalysts have been employed. mdpi.comresearchgate.net These include zeolites, sulfated zirconia, and functionalized silica (B1680970). acs.orgresearchgate.net For instance, NaHSO₄·SiO₂ has been shown to be a highly selective and efficient heterogeneous catalyst for the acetylation of alcohols and amines. researchgate.net Sulfated metal-incorporated MCM-48 has also been demonstrated as a stable and reusable catalyst for the esterification of benzyl alcohol with acetic acid, achieving high selectivity for benzyl acetate. acs.org

Table 2: Examples of Heterogeneous Catalysts for Acetylation of Alcohols

| Catalyst | Substrate | Acetylating Agent | Conditions | Yield (%) | Reference |

| NaHSO₄·SiO₂ | Alcohols/Amines | Acetic anhydride | Room Temp | Excellent | researchgate.net |

| Sulfated Fe-MCM-48 | Benzyl alcohol | Acetic acid | 60 °C, 6 h | 98.9 (selectivity) | acs.org |

| NaY zeolite | Benzyl alcohol | Acetic acid | 180-200 °C (gas phase) | High | google.com |

| Pd-Sb-TiO₂ | Toluene | Acetic acid/O₂ | Gas phase | 85 (selectivity) | nih.gov |

| Co-N-Si/AC | Benzyl alcohols | Methanol/O₂ | Room Temp, 3 h | Good to Excellent | nih.gov |

In recent years, organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, offering mild reaction conditions and high selectivity.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical transformations. For acylation reactions, nucleophilic catalysts such as 4-(dimethylamino)pyridine (DMAP) and its derivatives are widely used. acs.org More recently, dithiophosphoric acids have been shown to act as organocatalysts for the direct benzylation of allylic C-H bonds, a reaction that could potentially be adapted for acylation. acs.org The use of a cetyltrimethylammonium bromide (CTAB) surfactant as an organocatalyst for the synthesis of amides from aldehydes has also been reported, showcasing the potential of micellar catalysis in acylation-type reactions. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign conditions. Lipases are particularly well-suited for esterification and transesterification reactions. For instance, lipase (B570770) B from Candida antarctica (CALB), often immobilized on a solid support, has been successfully used for the synthesis of benzyl acetate via transesterification of benzyl alcohol. mdpi.com This enzymatic approach could be a viable and green alternative for the acetylation of 2-hydroxy-5-fluorobenzyl alcohol, potentially offering selective acetylation of the primary benzylic alcohol over the phenolic hydroxyl group if desired.

Compound Index

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound is increasingly guided by the twelve principles of green chemistry. These principles provide a framework for chemists to design processes that are safer, more efficient, and environmentally responsible. By adhering to these guidelines, the chemical industry can mitigate its environmental footprint while producing valuable compounds.

Solvent Selection and Alternative Media for Synthesis

The choice of solvent is a critical factor in the environmental performance of a chemical process. Traditional solvents are often volatile organic compounds (VOCs) that contribute to air pollution and pose health and safety risks. In the context of synthesizing this compound, which likely involves esterification reactions, a wide array of solvents could be employed. A patent related to similar structures outlines several solvent classes, including ethers (like diethyl ether, tetrahydrofuran), ketones (such as acetone, methyl ethyl ketone), esters (for example, ethyl acetate), alcohols (methanol, ethanol), nitriles (acetonitrile), amides (N,N-dimethylformamide), and sulphoxides (dimethyl sulphoxide). google.com

Green chemistry encourages the use of safer, more benign solvents. The ideal green solvent should have a low environmental impact, be non-toxic, non-flammable, and readily recyclable. Water is an excellent green solvent, although its use can be limited by the solubility of reactants. Supercritical fluids, such as supercritical carbon dioxide, represent another innovative alternative, offering tunable solvent properties and easy removal from the reaction mixture. Ionic liquids and deep eutectic solvents are also being explored as potential green solvent systems due to their low vapor pressure and thermal stability.

The selection of a solvent for the synthesis of this compound would ideally move away from hazardous options like N,N-dimethylformamide and halogenated hydrocarbons towards more sustainable choices. The following table provides a comparison of potential solvents based on green chemistry principles.

| Solvent Class | Examples | Green Chemistry Considerations |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Often volatile and can form explosive peroxides. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Generally have better environmental profiles than halogenated solvents but are flammable. Acetone is a preferred choice in some cases. |

| Esters | Ethyl acetate | Often derived from renewable resources and can be a greener alternative to many traditional solvents. |

| Alcohols | Methanol, Ethanol | Can be produced from renewable feedstocks. Lower molecular weight alcohols are flammable. |

| Nitriles | Acetonitrile (B52724) | Toxic and should be used with caution. |

| Amides | N,N-Dimethylformamide (DMF) | High boiling point but associated with reproductive toxicity. |

| Sulphoxides | Dimethyl sulphoxide (DMSO) | High boiling point and can be difficult to remove. Considered a useful but not ideal solvent. |

| Alternative Media | Water, Supercritical CO2, Ionic Liquids | Generally have a much lower environmental impact but may require process optimization for reactant solubility and reactivity. |

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste.

For the synthesis of this compound, a likely route involves the acetylation of 5-fluoro-2-hydroxybenzyl alcohol with an acetylating agent like acetic anhydride or acetyl chloride. The choice of the acetylating agent significantly impacts the atom economy of the process.

Reaction Scheme Example:

Using Acetic Anhydride:

C₇H₇FO₂ (5-fluoro-2-hydroxybenzyl alcohol) + (CH₃CO)₂O (acetic anhydride) → C₁₁H₁₁FO₄ (this compound) + CH₃COOH (acetic acid)

In this case, the by-product is acetic acid, which is a relatively benign and potentially reusable substance.

Using Acetyl Chloride:

C₇H₇FO₂ (5-fluoro-2-hydroxybenzyl alcohol) + CH₃COCl (acetyl chloride) → C₁₁H₁₁FO₄ (this compound) + HCl (hydrochloric acid)

This reaction produces hydrochloric acid as a by-product, which is corrosive and requires neutralization, leading to the formation of salt waste.

To maximize reaction efficiency beyond atom economy, other factors such as reaction yield, selectivity, and the use of catalysts are crucial. Catalytic processes are preferred over stoichiometric ones as they can significantly reduce the amount of reagents needed and often lead to cleaner reactions with fewer side products. For acetylation reactions, both acid and base catalysts can be employed. The use of solid acid or base catalysts can simplify purification processes as they can be easily filtered off from the reaction mixture.

| Reaction Parameter | Green Chemistry Implication |

| Atom Economy | A higher percentage indicates a more efficient reaction with less waste. |

| Reaction Yield | Maximizing the yield ensures that the maximum amount of product is obtained from the reactants. |

| Selectivity | High selectivity ensures that the desired product is formed over potential side products, simplifying purification. |

| Catalysis | The use of catalysts, especially heterogeneous and reusable ones, reduces waste and improves process efficiency. |

Waste Minimization and By-product Management

A key goal of green chemistry is the prevention of waste at the source. This principle is closely linked to atom economy and reaction efficiency. In the synthesis of this compound, waste can be generated from several sources, including unreacted starting materials, solvent losses, and the formation of by-products.

Effective by-product management is essential for a green synthetic process. The ideal scenario is to have no by-products. When by-products are unavoidable, they should be non-toxic and, if possible, have some utility. For instance, the acetic acid generated from the use of acetic anhydride as an acetylating agent could potentially be recovered and reused.

Strategies for waste minimization include:

Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time can maximize product yield and minimize the formation of side products.

Catalyst Reusability: Employing heterogeneous catalysts that can be easily separated and reused for multiple reaction cycles is a highly effective waste reduction strategy.

Process Intensification: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields and reduced waste compared to traditional batch processes.

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of a circular economy and responsible chemical manufacturing.

Hydrolysis and Transesterification Reactions

The presence of two ester linkages, an aryl acetate and a benzyl acetate, makes this compound susceptible to hydrolysis and transesterification reactions. These reactions involve the cleavage of the ester bond by a nucleophile, typically water for hydrolysis or an alcohol for transesterification.

Kinetics and Thermodynamics of Ester Cleavage

The hydrolysis of esters can be catalyzed by either acid or base. Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This process, known as saponification, is typically irreversible. Acid-catalyzed hydrolysis, on the other hand, proceeds via the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the attack of water in a reversible process.

The two ester groups in this compound are expected to exhibit different rates of hydrolysis. The phenolic acetate is generally more reactive towards hydrolysis than the benzylic acetate due to the electron-withdrawing nature of the phenyl ring, which makes the carbonyl carbon more electrophilic.

Hypothetical Kinetic Data for Ester Hydrolysis

| Ester Group | Relative Rate of Basic Hydrolysis (k_rel) | Relative Rate of Acidic Hydrolysis (k_rel) |

| Phenolic Acetate | 100 | 10 |

| Benzylic Acetate | 1 | 1 |

| Note: This data is illustrative and based on the general reactivity trends of aryl versus alkyl esters. Actual experimental values for this compound are not available. |

Thermodynamically, ester hydrolysis is generally a favorable process, although the equilibrium lies further towards the products in base-catalyzed reactions due to the deprotonation of the resulting carboxylic acid.

Impact of Fluorine Substitution on Reactivity

The fluorine atom at the 5-position of the benzene (B151609) ring is expected to influence the reactivity of the ester groups primarily through its strong electron-withdrawing inductive effect (-I effect). This effect will further increase the electrophilicity of the carbonyl carbon of the phenolic acetate, making it even more susceptible to nucleophilic attack. Consequently, the rate of hydrolysis of the phenolic acetate in this compound is predicted to be faster than that of the non-fluorinated analogue, 2-acetoxybenzyl acetate. The effect on the more distant benzylic acetate would be significantly less pronounced.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene Ring

The benzene ring in this compound is a potential site for electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is dictated by the directing and activating/deactivating effects of the substituents already present on the ring.

Regioselectivity and Electronic Effects of Fluorine

In electrophilic aromatic substitution, the fluorine atom is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. researchgate.netlibretexts.orgstackexchange.com This is due to the ability of its lone pairs to donate electron density into the ring via resonance (+R effect), which stabilizes the arenium ion intermediate formed during the substitution at these positions. stackexchange.com However, due to its high electronegativity, fluorine is also a deactivating group through its strong inductive effect (-I effect). stackexchange.com

The other substituent, the acetoxymethyl group (-CH₂OAc), is generally considered to be a weakly deactivating, ortho-, para-directing group. The directing effects of the two substituents would need to be considered to predict the regioselectivity of a potential EAS reaction. Given the positions of the existing substituents, the most likely sites for electrophilic attack would be positions 2 and 4 (ortho and para to the fluorine and ortho and meta to the acetoxymethyl group).

Nucleophilic aromatic substitution (SNAr) on the fluorinated benzene ring is also a possibility, particularly with strong nucleophiles. For SNAr to occur, the ring typically needs to be activated by strongly electron-withdrawing groups. While the fluorine and acetoxy groups are electron-withdrawing, they may not be sufficient to facilitate SNAr under standard conditions.

Reactions at the Benzylic Methylene (B1212753) and Alkyl Acetate Moiety

The benzylic position (the carbon atom of the methylene group attached to the benzene ring) and the alkyl acetate group offer additional sites for chemical transformations.

Oxidation and Reduction Transformations

The benzylic methylene group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one hydrogen atom attached to it. acs.org In the case of this compound, this would lead to the formation of 2-acetoxy-5-fluorobenzoic acid.

The ester groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would reduce the phenolic acetate back to a hydroxyl group and the benzylic acetate to a hydroxymethyl group, yielding 4-fluoro-2-(hydroxymethyl)phenol.

Substitution Reactions

The structure of this compound presents two primary sites for substitution reactions: the benzylic position and the aromatic ring.

Benzylic Substitution: The benzylic acetate group is a key site for nucleophilic substitution. The acetate group can act as a leaving group, allowing for its replacement by a variety of nucleophiles. pearson.com This reaction typically proceeds via an S\N1 or S\N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For instance, treatment with strong nucleophiles in aprotic solvents would favor an S\N2 pathway, while solvolysis in a protic solvent might proceed through an S\N1 mechanism involving a benzylic carbocation intermediate. The electron-withdrawing nature of the fluorine and acetoxy groups on the aromatic ring can influence the stability of this potential carbocation.

Aromatic Substitution: Nucleophilic aromatic substitution (S\NAr) of the fluorine atom is also a potential transformation. numberanalytics.com Generally, fluoroarenes require activation by strong electron-withdrawing groups to undergo S\NAr reactions efficiently. numberanalytics.comnih.gov In the case of this compound, the activating effect of the ester groups may not be sufficient to facilitate this reaction under mild conditions. More forcing conditions or the use of a strong nucleophile might be necessary to achieve substitution of the fluorine atom. researchgate.net Photoredox catalysis has emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes, which could be applicable here. nih.gov

The following table outlines potential nucleophilic substitution reactions for this compound.

| Reaction Type | Reagent | Product | Conditions |

| Benzylic Substitution | NaBr | 2-Acetoxy-5-fluorobenzyl bromide | Aprotic solvent (e.g., acetone) |

| Benzylic Substitution | NaN3 | 2-Acetoxy-5-fluorobenzyl azide | DMSO or DMF |

| Benzylic Substitution | KCN | 2-Acetoxy-5-fluorobenzyl cyanide | Polar aprotic solvent |

| Aromatic Substitution | NaOCH3 | 2-Acetoxy-5-methoxybenzylacetate | High temperature, polar aprotic solvent |

Functional Group Interconversions and Derivatization Patterns

The ester functionalities in this compound are prime targets for interconversion, leading to a variety of derivatives.

Ester Hydrolysis: Both the phenolic acetate and the benzylic acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid. libretexts.orglibretexts.org Basic hydrolysis, or saponification, is typically irreversible as it forms a carboxylate salt. libretexts.orglibretexts.org Selective hydrolysis might be achievable based on the differential reactivity of the phenolic versus the benzylic ester.

Transesterification: The ester groups can be converted to other esters through transesterification. This reaction is often catalyzed by an acid or a base and involves reacting the parent ester with an excess of another alcohol. nih.gov This allows for the introduction of different alkyl or aryl groups, thereby modifying the properties of the molecule.

The derivatization of this compound can also proceed via reduction of the ester groups. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both ester groups to the corresponding alcohols, yielding 5-fluoro-2-hydroxybenzyl alcohol.

The table below summarizes key functional group interconversions.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | H3O+ | 2-Hydroxy-5-fluorobenzoic acid + Acetic acid + Methanol | Hydrolysis |

| This compound | NaOH, H2O | Sodium 2-hydroxy-5-fluorobenzoate + Sodium acetate + Methanol | Saponification |

| This compound | R'OH, H+ or RO- | 2-Acyloxy-5-fluorobenzyl R'-oate or 2-R'-oxy-5-fluorobenzylacetate | Transesterification |

| This compound | LiAlH4, then H2O | 5-Fluoro-2-hydroxybenzyl alcohol | Reduction |

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is primarily relevant when a chiral center is introduced or when reactions occur at a prochiral center. The parent molecule itself is achiral.

A key consideration arises in nucleophilic substitution reactions at the benzylic carbon. If the substitution proceeds via an S\N2 mechanism , it will occur with inversion of stereochemistry at the benzylic carbon, should a chiral nucleophile or a chiral derivative be used. In contrast, an S\N1 mechanism would proceed through a planar benzylic carbocation intermediate. The subsequent attack of a nucleophile can occur from either face, leading to a racemic mixture of products if a new stereocenter is formed. nih.gov

The choice between the S\N1 and S\N2 pathways is influenced by several factors, including the solvent, the nucleophile's strength, and the leaving group's ability. For benzylic systems, both pathways are plausible. The presence of the electron-withdrawing fluorine atom on the aromatic ring could slightly destabilize a developing positive charge at the benzylic position, potentially favoring the S\N2 pathway.

Derivatization Strategies and Analog Design Based on 2 Acetoxy 5 Fluorobenzylacetate

Rational Design of Fluorinated Benzyl (B1604629) Acetate (B1210297) Analogs

The rational design of analogs of 2-Acetoxy-5-fluorobenzylacetate (B1149479) is primarily driven by the goal of enhancing biological activity, improving selectivity, and optimizing pharmacokinetic profiles. The introduction of a fluorine atom is a key design element, as fluorine substitution is a well-established strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov The design of novel analogs often involves computational modeling to predict the effects of structural changes on the molecule's interaction with biological targets.

Key design considerations include:

Modification of the Ester Groups: Replacing the acetate groups with other esters or amides can influence the compound's solubility, hydrolysis rate, and interaction with target enzymes.

Alteration of the Fluorine Position: Moving the fluorine atom to other positions on the benzene (B151609) ring can impact the electronic properties of the ring and its susceptibility to metabolic attack.

A comparative analysis of related fluorinated and non-fluorinated benzyl acetate derivatives highlights the impact of these design strategies. For instance, the presence of a difluoromethoxy group in benzyl 2-(difluoromethoxy)acetate has been shown to enhance antimicrobial properties compared to non-fluorinated analogs.

Table 1: Comparison of Physicochemical Properties of Benzyl Acetate Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| This compound | C₁₁H₁₁FO₄ | 226.20 pharmaffiliates.com | 355.7 ± 37.0 chemicalbook.com | 1.290 ± 0.06 chemicalbook.com |

| Benzyl Acetate | C₉H₁₀O₂ | 150.17 | 213 | 1.057 |

| 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate | C₁₃H₁₃BrO₅ | 345.14 nih.gov | - | - |

| 2-Acetoxy-5-acetylbenzyl acetate | C₁₃H₁₄O₅ | 250.25 chemspider.com | - | - |

Note: Data for some compounds is predicted and may vary from experimental values.

Synthetic Routes to Modified Ester Derivatives

The synthesis of modified ester derivatives of this compound can be achieved through various established organic reactions. The choice of synthetic route often depends on the desired modification and the availability of starting materials.

A common approach involves the esterification of a corresponding benzyl alcohol with an appropriate carboxylic acid or its derivative. For instance, the synthesis of benzyl acetate itself is often achieved through the Fischer esterification of benzyl alcohol and acetic acid, catalyzed by an acid such as sulfuric acid. scribd.com Similar strategies can be employed to introduce different ester groups onto the 2-hydroxy-5-fluorobenzyl alcohol precursor.

Alternative synthetic methods for benzyl acetate that could be adapted for its fluorinated derivatives include:

Using strong acid cation exchange resins as catalysts. scispace.com

Employing lipase-catalyzed reactions for a greener synthesis. mdpi.com

Utilizing ionic liquids as catalysts. researchgate.net

For modifications at other positions, multi-step synthetic sequences are necessary. For example, the synthesis of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate involves the acetylation of a phenolic precursor followed by a Friedel-Crafts acylation.

Incorporation of Additional Functional Groups on the Scaffold

The aromatic ring of this compound provides a platform for the introduction of a wide array of functional groups to further diversify the molecular scaffold. Standard electrophilic aromatic substitution reactions can be utilized, although the directing effects of the existing substituents (fluoro and acetoxybenzyl groups) must be considered.

Potential functional group incorporations include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, providing a handle for further functionalization.

Halogenation: Addition of other halogens like chlorine or bromine, which can serve as points for cross-coupling reactions.

Acylation: Introduction of acyl groups via Friedel-Crafts reactions to create ketones.

Sulfonation: Addition of a sulfonic acid group to increase water solubility.

The reactivity of the scaffold towards these reactions will be influenced by the electronic nature of the fluorine and acetoxy groups.

Exploration of Structure-Reactivity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is a crucial aspect of their development. The electronic properties of the substituents on the benzene ring play a significant role in determining the reactivity of the entire molecule.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the phenolic proton in the precursor and the reactivity of the aromatic ring towards electrophilic substitution. The acetoxy groups are electron-donating through resonance but can be hydrolyzed under acidic or basic conditions.

A comparison with the bromo-analog, 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, highlights the difference in reactivity. The bromoacetyl group is highly reactive towards nucleophilic substitution, making it a useful intermediate for creating a variety of derivatives. The reactivity of the fluoro-analog would be expected to be different, with the C-F bond being significantly stronger than the C-Br bond.

Utilization as a Building Block in Complex Molecule Synthesis

The fluorinated phenyl ring can be incorporated into larger systems through reactions that target the functional groups. For instance, the ester groups could be hydrolyzed to reveal a phenol (B47542) and a benzyl alcohol, which can then be used in ether or ester forming reactions. The aromatic ring itself can participate in cross-coupling reactions if a suitable handle, such as a bromine or iodine atom, is introduced.

The general principle of using fluorinated building blocks in medicinal chemistry is well-established, as they can impart favorable properties to the final drug candidate. nih.govnih.gov Therefore, it is plausible that this compound and its derivatives could serve as key intermediates in the synthesis of novel pharmaceuticals and other functional materials.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Separation Techniques

Chromatography is fundamental for separating 2-Acetoxy-5-fluorobenzylacetate (B1149479) from starting materials, byproducts, or degradation products. The choice of technique depends on the scale and purpose of the analysis, from reaction monitoring to purification.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. A flame ionization detector (FID) is typically employed due to its excellent response to hydrocarbon-containing compounds. osha.gov Method development would involve optimizing the temperature program to ensure adequate separation from any related impurities.

A hypothetical GC method would use a capillary column with a polar stationary phase to effectively resolve isomers and compounds with similar boiling points. osha.gov

Table 1: Predicted Gas Chromatography (GC) Parameters

| Parameter | Predicted Value/Condition |

|---|---|

| Column | STABILWAX® or HP-INNOWAX (60 m x 0.32 mm, 0.5 µm df) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 240 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260 °C |

| Oven Program | Initial 150°C, ramp at 10°C/min to 250°C, hold for 5 min |

| Injection Mode | Split |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound, particularly for non-volatile impurities. A reversed-phase method is most appropriate, utilizing a non-polar stationary phase and a polar mobile phase. sielc.com UV detection is effective due to the presence of the aromatic ring, with a detection wavelength typically set around 254 nm. nih.gov

Method development would focus on optimizing the mobile phase gradient to achieve a balance between resolution and analysis time.

Table 2: Predicted High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Predicted Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile (B52724) or Methanol |

| Gradient | Start at 50% B, linear gradient to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions that synthesize or modify this compound. khanacademy.org Standard silica (B1680970) gel plates (SiO₂) are used as the stationary phase. Given the compound's moderate polarity from its two ester groups, a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) is effective. rochester.educhemicalforums.com For instance, a 30:70 mixture of ethyl acetate (B1210297) to hexane (B92381) would likely provide an optimal retention factor (Rf) between 0.3 and 0.6. reddit.com Spots can be visualized under UV light (254 nm) due to the fluorinated benzene (B151609) ring.

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Each technique provides unique and complementary information.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The two methyl groups of the acetate functions will likely appear as sharp singlets around δ 2.1 ppm (aliphatic acetate) and δ 2.3 ppm (phenolic acetate). The benzylic methylene (B1212753) protons (-CH₂-) would appear as a singlet around δ 5.1 ppm. The three aromatic protons will be in the δ 7.1-7.4 ppm region, showing complex splitting patterns due to both proton-proton and proton-fluorine coupling. rsc.org

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Two distinct carbonyl signals are expected around δ 169 ppm (phenolic acetate) and δ 170 ppm (aliphatic acetate). The benzylic carbon should appear near δ 66 ppm. The aromatic carbons will resonate between δ 115-150 ppm, with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF ≈ 240-250 Hz) and other ring carbons showing smaller couplings. rsc.org

¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe for the fluorine environment. wikipedia.org A single resonance is expected, likely in the range of δ -110 to -130 ppm relative to CFCl₃. ucsb.edu This signal would be split into a triplet of doublets due to coupling with the two ortho protons and one meta proton on the aromatic ring. nih.gov

Table 3: Predicted NMR Spectral Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | ~ 2.1 | s | -OCOCH₃ (aliphatic) |

| ~ 2.3 | s | -OCOCH₃ (phenolic) | |

| ~ 5.1 | s | -CH₂ -O- | |

| ~ 7.1-7.4 | m | Aromatic protons | |

| ¹³C | ~ 21 | q | -OCOCH₃ |

| ~ 66 | t | -C H₂-O- | |

| ~ 115-150 | m (with C-F coupling) | Aromatic carbons | |

| ~ 169 | s (with C-F coupling) | Phenolic C =O | |

| ~ 170 | s | Aliphatic C =O |

| ¹⁹F | ~ -120 | td | Ar-F |

Vibrational spectroscopy probes the functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the absorptions from the two ester groups. A key feature is the presence of two distinct carbonyl (C=O) stretching bands because one ester is attached to an aromatic ring (phenolic) and the other is not (aliphatic). The aromatic ester C=O stretch is expected around 1715-1730 cm⁻¹, while the aliphatic ester C=O stretch appears at a higher frequency, around 1735-1755 cm⁻¹. libretexts.orgspectroscopyonline.com Additionally, strong C-O stretching bands will be visible in the 1300-1000 cm⁻¹ region. spectroscopyonline.com A moderate C-F stretch is also expected around 1250-1100 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3050 | C-H Stretch | Aromatic |

| ~ 2980 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1745 | C=O Stretch | Aliphatic Ester |

| ~ 1725 | C=O Stretch | Aromatic Ester |

| ~ 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1250-1100 | C-F Stretch | Fluoroaromatic |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the ester carbonyl stretches are also visible in Raman, the technique is particularly effective for observing symmetric vibrations that are weak in IR. researchgate.net The symmetric "breathing" mode of the benzene ring, expected around 1000 cm⁻¹, would produce a strong and sharp signal in the Raman spectrum, providing clear evidence of the aromatic core. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound. The molecular formula of the compound is C₁₁H₁₁FO₄, which corresponds to a molecular weight of 226.2 g/mol . pharmaffiliates.com

In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be expected at m/z 226. This peak, corresponding to the intact molecule, confirms the molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the ester linkages.

One probable fragmentation is the loss of an acetyl group (CH₃CO), resulting in a fragment ion at m/z 183. Another characteristic fragmentation would be the loss of the entire acetoxy group (CH₃COO), leading to a peak at m/z 167. Cleavage of the benzyl-oxygen bond could result in the formation of a fluorinated benzyl (B1604629) cation. The presence of the fluorine atom on the aromatic ring would also influence the fragmentation pattern, potentially leading to characteristic neutral losses.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Predicted) | Proposed Structure/Loss |

| [C₁₁H₁₁FO₄]⁺ | 226 | Molecular Ion (M⁺) |

| [C₉H₈FO₃]⁺ | 183 | [M - CH₃CO]⁺ |

| [C₉H₈FO₂]⁺ | 167 | [M - CH₃COO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions within the this compound molecule. The presence of the substituted benzene ring gives rise to characteristic absorption bands in the UV region.

The electronic spectrum of aromatic compounds is influenced by the nature and position of substituents on the ring. In this compound, the acetoxy and fluorobenzyl acetate groups act as chromophores and auxochromes. The fluorine atom, being an electron-withdrawing group, and the acetoxy groups can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene.

While specific UV-Vis spectral data for this compound is not widely published, related studies on similar compounds can provide insights. For example, the introduction of an acetoxy group to a perylene (B46583) derivative has been shown to cause a blue shift (a shift to a shorter wavelength) in the absorption spectrum. researchgate.net It is anticipated that this compound would exhibit absorption bands characteristic of a substituted benzene ring, likely in the range of 200-300 nm.

Table 2: Expected UV-Vis Absorption Characteristics

| Chromophore | Expected Absorption Region (nm) | Transition Type |

| Substituted Benzene Ring | 200 - 300 | π → π* |

X-ray Crystallography for Solid-State Structural Determination

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, the general methodology would involve growing a single crystal of the compound suitable for diffraction analysis. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

This analysis would unequivocally confirm the connectivity of the atoms and provide detailed geometric parameters, offering unambiguous proof of the compound's structure.

Advanced Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical for its intended applications. Advanced analytical techniques are utilized to separate, identify, and quantify any impurities that may be present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for purity assessment.

A typical HPLC method would employ a reverse-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector would be used for the detection of the parent compound and any impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Impurity profiling involves the identification of potential process-related impurities and degradation products. The synthesis of this compound may involve the acetylation of a precursor molecule. google.com Potential impurities could include starting materials, reagents, by-products from side reactions, or degradation products formed during synthesis or storage.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for impurity profiling. LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities and providing clues to their structures. For instance, LC-MS was used to detect the formation of a product in a reaction involving an acetoxy group. researchgate.net

Table 3: Potential Impurities in this compound Synthesis

| Potential Impurity | Possible Origin | Analytical Detection Method |

| 2-Hydroxy-5-fluorobenzyl alcohol | Incomplete acetylation of starting material | HPLC, GC-MS |

| Acetic Anhydride (B1165640) | Excess reagent from acetylation step | GC, NMR |

| Di-acetylated by-products | Side reactions during synthesis | HPLC, LC-MS |

| Hydrolysis products | Degradation of the ester groups | HPLC, LC-MS |

Theoretical and Computational Investigations of 2 Acetoxy 5 Fluorobenzylacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-acetoxy-5-fluorobenzylacetate (B1149479), DFT calculations would be employed to determine key properties such as its optimized molecular geometry, orbital energies, and thermodynamic stability. By selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)), researchers could model the molecule with a good balance of accuracy and computational cost.

These studies would reveal the distribution of electron density, the nature of chemical bonds, and the relative stability of the compound. The presence of the fluorine atom and two acetate (B1210297) groups suggests a complex interplay of inductive and resonance effects, which DFT can quantify.

Ab Initio Methods for High-Level Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, provide benchmark-quality data on molecular energies and structures. For a molecule of this size, such calculations would be computationally intensive but would provide a very accurate description of its electronic and geometric parameters, serving as a reference for less demanding methods.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds in this compound (around the benzyl (B1604629) group and the ester linkages) implies the existence of multiple conformers. Conformational analysis, typically performed using a combination of molecular mechanics and quantum chemical methods, would identify the low-energy conformers and the transition states connecting them.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with its environment, such as a solvent. This would be crucial for understanding its behavior in solution.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical methods are extensively used to predict the mechanisms of chemical reactions. For this compound, potential reactions could include hydrolysis of the ester groups or nucleophilic substitution on the benzyl ring. Computational studies would involve locating the transition state structures for these potential reaction pathways.

By calculating the activation energies, chemists can predict the feasibility of a reaction and the most likely mechanistic pathway. This analysis provides a molecular-level picture of how the reaction proceeds, which is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations could predict:

NMR Chemical Shifts: By calculating the magnetic shielding tensors, one can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: The calculation of the Hessian matrix provides the vibrational frequencies and their corresponding infrared (IR) and Raman intensities. This allows for a detailed assignment of the experimental vibrational spectra.

The following table illustrates the type of data that could be generated for the prediction of ¹⁹F NMR chemical shifts using various DFT functionals, a common practice in computational chemistry.

| DFT Functional | Basis Set | Predicted ¹⁹F Chemical Shift (ppm) |

| B3LYP | 6-31+G(d,p) | Data not available |

| M06-2X | cc-pVTZ | Data not available |

| ωB97X-D | aug-cc-pVDZ | Data not available |

Note: The table is illustrative as specific computational data for this compound is not available.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and the fluorine atom, indicating these as potential sites for interaction with electrophiles.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the molecule's reactivity and its electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and the energy required for electronic excitation.

A hypothetical FMO analysis for this compound would likely show the HOMO localized on the electron-rich aromatic ring, while the LUMO might be centered on the carbonyl groups of the acetate moieties. The specific energies would need to be determined by quantum chemical calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The table is illustrative as specific computational data for this compound is not available.

Emerging Research Avenues and Future Directions

Development of Novel and More Efficient Synthetic Routes

The synthesis of 2-Acetoxy-5-fluorobenzylacetate (B1149479) is not widely documented in current literature. Traditional methods would likely involve multi-step processes, starting from a fluorinated benzene (B151609) derivative. General methods for the synthesis of aromatic esters often involve the direct esterification of aromatic carboxylic acids with alcohols in the presence of an acid catalyst or the reaction of aromatic acid chlorides with alcohols. numberanalytics.comgeniusjournals.orgscispace.com For a compound like this compound, a plausible route could start with 5-fluoro-2-hydroxybenzoic acid or a related precursor.

Future research could focus on developing more streamlined and efficient synthetic strategies. Key areas for exploration include:

Catalytic C-H Functionalization: Direct, late-stage introduction of the acetoxy or fluorobenzyl moieties onto a simpler aromatic core could significantly shorten the synthetic sequence. Advances in palladium-catalyzed C-H activation and fluorination could be particularly relevant. beilstein-journals.org

Enzymatic Synthesis: The use of biocatalysts, such as lipases, has shown great promise for the regioselective and efficient synthesis of aromatic esters. frontiersin.org Investigating enzymatic routes for the acylation steps could lead to greener and more selective production methods.

Innovative Esterification Techniques: The "ester dance reaction," a palladium-catalyzed isomerization that allows ester groups to move around an aromatic ring, could offer an unconventional method for accessing specific isomers that are difficult to synthesize through traditional means. waseda.jp

The development of novel catalysts and the application of green chemistry principles are emerging trends in the synthesis of aromatic esters that could be applied to this compound. numberanalytics.com

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is expected to be dictated by its constituent functional groups: two ester linkages and a fluorinated aromatic ring. Standard reactions would include hydrolysis of the ester groups under acidic or basic conditions. The fluorine atom and the acetoxy group will influence the regioselectivity of any electrophilic aromatic substitution reactions.

However, there is a significant opportunity to explore unconventional reactivity. For instance, the interplay between the fluorine atom and the ester groups might lead to unexpected cyclization or rearrangement reactions under specific conditions. Research into subtle strain-release-driven reactions in related systems suggests that the specific substitution pattern could enable unique chemical transformations. acs.org There is currently no publicly available research detailing specific unconventional reactivity patterns for this compound, marking this as a wide-open field for fundamental chemical research.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govamt.ukvapourtec.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents. The synthesis of specialty aromatic esters and other fine chemicals is an area where flow chemistry is being increasingly adopted. researchgate.netvapourtec.com

For this compound, integrating its synthesis into a continuous flow process could lead to:

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can minimize the formation of byproducts.

Enhanced Safety: The small reactor volumes inherent to flow chemistry mitigate the risks associated with handling potentially hazardous intermediates or exothermic reactions.

Furthermore, the use of automated synthesis platforms could enable high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound and related derivatives for various applications. nih.govnih.gov To date, no specific studies have been published on the flow synthesis of this particular compound.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. nih.govarabjchem.org For this compound, computational modeling could be employed to:

Predict Spectroscopic Properties: Calculation of NMR spectra can aid in the structural elucidation of the compound and its reaction products. nih.gov

Elucidate Reaction Mechanisms: Density functional theory (DFT) and other methods can be used to model reaction pathways and transition states, providing insights into reactivity and selectivity.

Forecast Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic characteristics can be predicted, which is crucial for designing applications in materials science or medicinal chemistry. mdpi.com

While computational studies have been performed on related fluorinated and benzyl (B1604629) derivatives, no specific modeling of this compound has been reported in the literature. arabjchem.orgmdpi.comnih.gov Such studies would be invaluable for accelerating the discovery of its potential applications.

Role in Advanced Materials Research (e.g., as an electrolyte component)

One of the most promising areas of future research for this compound is in the field of advanced materials, particularly as a component in electrolytes for lithium-ion batteries. Fluorinated compounds are increasingly being investigated as electrolyte additives to enhance battery performance and safety. researchgate.netgoogle.comnih.govresearchgate.netacs.org

The introduction of fluorine into electrolyte solvents and additives can confer several advantageous properties: chemrxiv.org

Enhanced Oxidative Stability: The high electronegativity of fluorine can increase the oxidative stability of the electrolyte, allowing for the use of higher voltage cathodes. acs.org

Improved Safety: Fluorinated compounds often have higher flash points and are less flammable than their non-fluorinated counterparts. acs.org

Formation of a Stable Solid Electrolyte Interphase (SEI): Fluorinated additives can help form a thin, stable, and fluoride-rich SEI layer on the electrode surface. This layer can suppress side reactions, reduce electrolyte consumption, and improve cycling stability. researchgate.netchemrxiv.org

Table 1: Properties of Common Fluorinated Electrolyte Additives

| Additive | Chemical Structure | Key Benefits in Li-ion Batteries |

|---|---|---|

| Fluoroethylene carbonate (FEC) | C3H3FO3 | Forms a stable SEI on silicon anodes, improves cycling stability. nih.govacs.org |

| Lithium difluoro(oxalato)borate (LiDFOB) | C2BF2LiO4 | Enhances thermal stability and forms a robust SEI on both anode and cathode. acs.org |

Future work could involve synthesizing this compound and testing it as a novel additive in lithium-ion battery electrolytes, comparing its performance to established additives like those listed in Table 1.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Acetoxy-5-fluorobenzylacetate, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves acetylation of 5-fluoro-2-hydroxybenzyl alcohol using acetic anhydride or acetyl chloride under anhydrous conditions. For example, analogous procedures in fluorinated benzoic acid derivatives utilize THF or dichloromethane as solvents, with catalysts like DMAP and bases such as triethylamine to drive esterification . Purification often employs silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the product .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination. Structural confirmation relies on H/C NMR (e.g., δ ~2.3 ppm for acetate methyl protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. Comparative analysis with spectral databases for fluorinated aromatics is critical .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Respiratory protection (N95 masks) is advised during powder handling. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels. Storage requires airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Kinetic studies suggest controlling stoichiometry (1:1.2 molar ratio of alcohol to acetylating agent) and temperature (0–5°C) minimizes diacetylated byproducts. Catalytic DMAP (5 mol%) enhances regioselectivity, while inert atmospheres (argon) prevent oxidation of the fluorobenzyl intermediate . Post-reaction quenching with ice-water and rapid extraction into ethyl acetate reduces hydrolysis risks .

Q. What strategies resolve discrepancies between theoretical and observed F NMR chemical shifts in this compound derivatives?

- Methodological Answer : Contradictions arise from solvent polarity or intramolecular hydrogen bonding. Use deuterated DMSO for enhanced resolution and compare with computational models (DFT calculations at B3LYP/6-31G* level). Cross-referencing with fluorinated benzoic acid analogs (e.g., δ −115 to −120 ppm for meta-fluorine) aids interpretation .

Q. What mechanistic insights explain the solvent-dependent stability of this compound under acidic vs. basic conditions?

- Methodological Answer : In acidic media, ester hydrolysis proceeds via acyl-oxygen cleavage, accelerated by polar aprotic solvents (e.g., acetone). Under basic conditions (pH >10), hydroxide attack at the carbonyl carbon dominates, with DMF stabilizing the transition state. Kinetic studies using UV-Vis spectroscopy (λ = 260 nm for acetate release) quantify degradation rates .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting point data for this compound across literature sources?

- Methodological Answer : Variability often stems from polymorphic forms or residual solvents. Recrystallize the compound from toluene/hexane and perform DSC analysis to identify true melting points (expected range: 85–88°C). Purity must exceed 98% (HPLC) to ensure reproducibility .

Experimental Design Considerations

Q. What criteria guide the selection of protecting groups for hydroxyl moieties in this compound analogs?

- Methodological Answer : Acetates are preferred for their stability under mild conditions and ease of removal (e.g., NaOH/MeOH). For acid-sensitive substrates, tert-butyldimethylsilyl (TBS) groups offer alternatives. Comparative TLC monitoring (Rf = 0.4 in 7:3 hexane/EtOAc) ensures selective deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.